6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR, X-ray crystallography, etc. Unfortunately, the specific molecular structure analysis for “6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” is not available in the sources I have access to .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, etc. Unfortunately, the specific physical and chemical properties for “6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” are not available in the sources I have access to .
Scientific Research Applications
Chemical Structure and Hydrogen Bonding
The study of pyridazin-3(2H)-ones, including the analysis of their chemical structure and hydrogen bonding capabilities, provides fundamental insights into their potential scientific applications. Compounds similar to 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one have been examined for their crystal structures and bonding characteristics. For instance, compounds with methyl substitution on the pyridazinone ring demonstrate significant hydrogen bonding and crystallize as monohydrates, showing extensive bonding patterns, which could impact their solubility and stability in various applications (Blake & Mcnab, 1996).
Isomerization and Chemical Reactivity
The thermal isomerization reaction of vinyl tert-anilines and their heterocyclic analogues to tetrahydropyrido-fused heterocyclic systems through the tert-amino effect has been explored. This process, which leads to new C-C bond formation, highlights the reactive versatility of pyridazinone derivatives, including those structurally related to 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one. Such reactivity is essential in the synthesis of novel heterocyclic compounds with potential pharmacological applications (Dajka-Halász et al., 2007).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of pyridazine analogs, such as 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, contributes to understanding the pharmaceutical significance of these compounds. These studies involve detailed characterization techniques, including XRD, NMR, and LC-MS, to elucidate their molecular structures, which are crucial for designing drugs with specific biological activities (Sallam et al., 2021).
Electrocatalysis and Material Science
The electrochemical properties of compounds structurally related to 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one have been investigated for their potential in catalysis and material science. Studies on the electrooxidation of similar heterocycles provide insights into their redox behavior, which is relevant for developing new materials with specific electrocatalytic properties (Karber & Dryhurst, 1982).
properties
IUPAC Name |
6-methyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-3-2-7-6(5-11)4-8(12)10-9-7/h4H,2-3,5H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSRKTVGUKPJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NNC(=O)C=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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